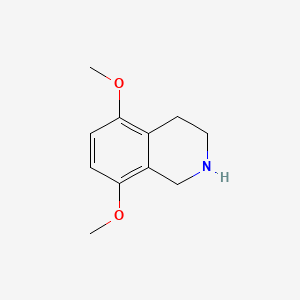
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Biogenic Amine Transporters Study
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine has been studied in the context of biogenic amine transporters. Researchers have identified it as a novel partial inhibitor and allosteric modulator of the dopamine transporter. This compound is shown to partially inhibit dopamine uptake and amphetamine-induced dopamine transporter-mediated release (Pariser et al., 2008).
Inhibitor of Nitric Oxide Synthase
Another study reported on a novel class of nitric oxide synthase inhibitors, which includes 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine. This compound has shown nanomolar potency and high selectivity for the inducible isoform of the enzyme, displaying efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Role in Quinazoline Derivatives Synthesis
This compound is an important intermediate in the synthesis of other biologically active quinazoline derivatives. A study detailed a rapid synthetic method for such derivatives, highlighting their potential biological activities in medicine (Ouyang et al., 2016).
Zinc(II) Complexes Involvement
It also plays a role in the synthesis of zinc(II) complexes. These complexes are studied for their spectroscopic properties and potential applications in fluorescence and photoluminescence (Chai et al., 2018).
Antimicrobial Activity
A series of quinazolino-thiadiazoles, in which 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a key component, have been synthesized and tested for their antimicrobial activity. The study found that these compounds displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Patel et al., 2018).
Potential in Corrosion Inhibition
Furthermore, new compounds derived from this chemical, like 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the chemical's protective properties on metal surfaces (Errahmany et al., 2020).
Propriétés
Nom du produit |
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C21H16N4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-benzyl-2-(3-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O2/c26-25(27)17-10-6-9-16(13-17)20-23-19-12-5-4-11-18(19)21(24-20)22-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23,24) |
Clé InChI |
BPHLUJMJQBCHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)

![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)

![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)

![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)